molecular formula C25H29N7 B2872168 N-(3,4-dimethylphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946295-84-7

N-(3,4-dimethylphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2872168
CAS No.: 946295-84-7
M. Wt: 427.556
InChI Key: RHPFBBQOUKXTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small molecule investigated for its potent and selective kinase inhibitory activity. This compound is structurally characterized by a pyrazolopyrimidine core, which is a privileged scaffold in medicinal chemistry known for its ability to act as an ATP-competitive inhibitor of various protein kinases [a href='https://www.rcsb.org/ligand/3U6']https://www.rcsb.org/ligand/3U6[/a]. Its specific research value lies in its potential to modulate key intracellular signaling pathways. While its primary target profile is subject to ongoing investigation, compounds within this structural class have demonstrated significant activity against kinases involved in proliferative diseases [a href='https://pubchem.ncbi.nlm.nih.gov/']https://pubchem.ncbi.nlm.nih.gov/[/a]. Researchers utilize this molecule as a critical chemical probe to dissect the complex roles of specific kinases in cell cycle regulation, signal transduction, and other pathological processes, providing invaluable insights for early-stage drug discovery and biochemical pathway analysis. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7/c1-4-30-12-14-31(15-13-30)25-28-23(27-20-11-10-18(2)19(3)16-20)22-17-26-32(24(22)29-25)21-8-6-5-7-9-21/h5-11,16-17H,4,12-15H2,1-3H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPFBBQOUKXTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The molecular structure includes:

  • Dimethylphenyl Group : Enhances lipophilicity and may influence binding affinity.
  • Ethylpiperazinyl Group : Contributes to the compound's pharmacokinetic properties.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often function as inhibitors of various kinases, particularly those involved in cancer pathways. The structural similarity to ATP allows these compounds to effectively compete with ATP for binding sites on kinases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Inhibition of Tumor Growth : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values ranging from 0.3 to 24 µM depending on the specific target kinase .
Cell LineIC50 (µM)Mechanism of Action
MCF-70.3Induces apoptosis and inhibits migration
A5497.60Suppresses cell cycle progression

Antiparasitic and Antifungal Activity

The compound has also shown promise in antiparasitic and antifungal assays. The phenylpyrazolo[3,4-d]pyrimidine scaffold has been recognized for its ability to disrupt cellular processes in various pathogens .

Study 1: Dual EGFR/VGFR2 Inhibition

A study focused on a derivative of this compound demonstrated dual inhibition of EGFR and VGFR2 pathways, leading to significant reductions in tumor proliferation in xenograft models. The findings suggest that such compounds can be effective multitarget agents against cancer .

Study 2: Molecular Docking Studies

Molecular docking simulations have revealed that this compound binds favorably to the active sites of several kinases. This binding is facilitated by hydrogen bonds with key amino acid residues, enhancing its inhibitory potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name 1-Substituent 4-Amino Substituent 6-Substituent Molecular Weight logP Key Properties/Activities
Target Compound Phenyl N-(3,4-dimethylphenyl) 4-Ethylpiperazin-1-yl ~413.52* ~5.2† Predicted kinase inhibition potential
PP2 (Src kinase inhibitor) 1,1-Dimethylethyl 3-(4-Chlorophenyl) None - - ATP-competitive Src kinase inhibition
G932-0045 Phenyl N-(4-Methylphenyl) 4-Ethylpiperazin-1-yl 413.52 5.2193 High lipophilicity (logP 5.2)
3f () Phenyl N-(Naphthalen-2-yl) 3,6-Dimethyl - - Enhanced aromatic interactions
2c (Ethylthio derivative) 2-Chloro-2-phenylethyl Phenyl Ethylthio 299.39 - Moderate solubility (thioether group)
N-Isopropyl-6-(methylsulfanyl) Phenyl N-Isopropyl Methylsulfanyl 299.39 - Reduced steric hindrance

* Estimated based on G932-0045 (C₂₄H₂₇N₇) .
† Predicted from similar analogues.

Key Observations:

6-Substituent Impact :

  • The 4-ethylpiperazine group in the target compound and G932-0045 enhances solubility compared to thioether (e.g., 2c) or methylsulfanyl (e.g., ) groups .
  • PP2’s tert-butyl group increases hydrophobicity, limiting aqueous solubility .

N-(Naphthalen-2-yl) in 3f introduces extended π-π stacking but may reduce metabolic stability .

Biological Activity :

  • PP2’s Src kinase inhibition is attributed to its ATP-binding cleft interaction, while the target compound’s 4-ethylpiperazine may target distinct kinase conformations .
  • Thioether derivatives (e.g., 2c) show moderate bioactivity but lower specificity compared to piperazine-containing analogues .

Pharmacological Implications

  • ADME Properties : The 3,4-dimethylphenyl group balances lipophilicity for membrane penetration, while the 4-ethylpiperazine improves solubility, reducing first-pass metabolism risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.